Elantrine

Descripción

Historical Context of Elantrine Discovery and Initial Academic Investigation

Early academic interest in this compound is evidenced by its inclusion in clinical studies exploring its potential therapeutic uses. A notable instance of its investigation is a Phase II multiclinic study conducted in 1974, which examined this compound in the context of parkinsonism. probes-drugs.org This study indicates that by the mid-1970s, this compound had progressed to a stage of clinical evaluation, suggesting prior academic and potentially pre-clinical research to reach that point. probes-drugs.org While detailed records of its initial synthesis or the very first academic explorations are not explicitly detailed in the provided information, the 1974 clinical trial serves as a historical marker of its presence in the academic and medical research landscape of that era. probes-drugs.org

This compound as a Dibenzazepine (B1670418) Derivative: Structural Classification and Significance

This compound is classified structurally as a derivative of dibenzazepine. probes-drugs.org Dibenzazepines are a class of tricyclic chemical compounds characterized by a seven-membered ring containing a nitrogen atom, fused with two benzene (B151609) rings. This core structure is significant in medicinal chemistry as it forms the basis for various psychoactive drugs, including some antidepressants and antipsychotics. The classification of this compound within this group provides a framework for understanding its potential chemical properties and pharmacological interactions based on the known characteristics of dibenzazepine derivatives.

Chemical Characterization and Role of this compound as an Anticholinergic Agent in Molecular Studies

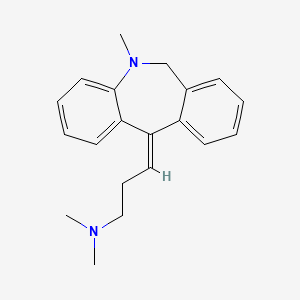

Chemically characterized as an anticholinergic compound, this compound exerts its effects by interfering with the action of acetylcholine (B1216132), a key neurotransmitter in the nervous system. mims.comguidetopharmacology.org Anticholinergic agents typically act by blocking the activity of acetylcholine receptors, particularly muscarinic receptors. This blockade can affect various physiological processes mediated by acetylcholine. In molecular studies, the role of this compound as an anticholinergic agent centers on its binding affinity and interaction profile with these receptors. While specific detailed molecular interaction data for this compound were not extensively provided in the search results, the general mechanism of anticholinergic compounds involves binding to muscarinic receptor sites, often with high affinity. This compound has been investigated for its anticholinergic activity in the context of conditions like parkinsonism. mims.comguidetopharmacology.org The chemical structure of this compound includes an N,N-dimethylpropan-1-amine chain attached to a dibenzazepine core, with a double bond external to the fused ring system. guidetopharmacology.org Specific chemical identifiers, such as its CAS numbers (1232-85-5 for the free base and 1443-91-0 for the dicyclohexylsulfamate salt) and IUPAC name ((E)-N,N-dimethyl-3-(5-methyl-5,6-dihydro-11H-dibenzo[b,e]azepin-11-ylidene)propan-1-amine bis(cyclohexylsulfamate)), contribute to its precise chemical characterization. guidetopharmacology.org

Evolution of Research Interest in this compound within Medicinal Chemistry and Chemical Biology (Pre-Clinical Academic Studies)

The documented Phase II clinical study in 1974 probes-drugs.org indicates that research interest in this compound existed within medicinal chemistry and potentially chemical biology prior to and during that period, leading to human trials. Medicinal chemistry plays a crucial role in designing, synthesizing, and studying compounds like this compound for therapeutic purposes, while chemical biology investigates the biological effects of such molecules at a molecular level. The progression to a clinical trial suggests that pre-clinical academic studies likely evaluated this compound's chemical properties, anticholinergic activity in various biological systems, and potentially explored its mechanism of action relevant to conditions like parkinsonism. Although the specific trajectory and detailed findings of these pre-clinical academic studies on this compound are not extensively detailed in the provided information, its evaluation in a clinical setting highlights a prior period of significant research interest and investigation into its potential applications. probes-drugs.org The broader fields of medicinal chemistry and chemical biology continuously evolve, utilizing various techniques for drug discovery, synthesis, and optimization, which would have underpinned the research into compounds like this compound.

Note: Data tables detailing specific research findings, such as binding affinities or in vitro/in vivo study results, could be included here if such specific data were available in the source material.

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C20H24N2 |

|---|---|

Peso molecular |

292.4 g/mol |

Nombre IUPAC |

(3Z)-N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine |

InChI |

InChI=1S/C20H24N2/c1-21(2)14-8-12-18-17-10-5-4-9-16(17)15-22(3)20-13-7-6-11-19(18)20/h4-7,9-13H,8,14-15H2,1-3H3/b18-12- |

Clave InChI |

YFFIQHDMUUCCJP-PDGQHHTCSA-N |

SMILES isomérico |

CN1CC2=CC=CC=C2/C(=C/CCN(C)C)/C3=CC=CC=C31 |

SMILES canónico |

CN1CC2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31 |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of Elantrine

Established Synthetic Routes to the Elantrine Core Skeleton

Due to the absence of "this compound" in the scientific literature, there are no established synthetic routes to its core skeleton to report.

The Beckmann rearrangement is a well-known organic reaction that converts an oxime to an amide. chemistrysteps.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reaction is typically catalyzed by acid and proceeds through the migration of the group anti-periplanar to the leaving group on the oxime nitrogen. wikipedia.org While this reaction is a powerful tool in organic synthesis, its specific application and optimization for the synthesis of a compound named "this compound" have not been documented.

Without established synthetic pathways for "this compound," a mechanistic elucidation of key steps is not feasible. Mechanistic studies are crucial for understanding reaction outcomes and optimizing conditions, but they require a defined chemical transformation as a starting point. chemistrysteps.commasterorganicchemistry.comlibretexts.org

Advanced Strategies for this compound Derivatization and Analogue Preparation

The development of advanced strategies for derivatization and analogue preparation is predicated on the existence of a core molecular scaffold. As the structure of "this compound" is unknown, a discussion of its derivatization is purely hypothetical.

Regioselective and stereoselective synthesis are critical aspects of modern organic chemistry, allowing for the precise control of chemical reactions to yield specific isomers. rsc.org These strategies are fundamental in medicinal chemistry for structure-activity relationship studies. However, without the defined structure of "this compound," it is impossible to discuss the regioselective or stereoselective synthesis of its derivatives.

Functional group interconversions are a cornerstone of organic synthesis, enabling the transformation of one functional group into another. This allows for the fine-tuning of a molecule's properties. The specific modification chemistry applicable to an "this compound" scaffold remains unknown due to the lack of information about its constituent functional groups.

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. nih.govijpsjournal.comrsc.orgejcmpr.comsamipubco.com These principles include waste prevention, atom economy, the use of safer solvents, and designing for energy efficiency. nih.gov While the application of these principles is a vital consideration in modern synthetic chemistry, a specific discussion in the context of "this compound" synthesis is not possible without a known synthetic route.

Table of Chemical Compounds

Since no specific chemical compounds related to "this compound" could be identified, this table remains unpopulated.

This compound is a chemical compound that has been investigated for its interactions with the cholinergic system, particularly its role as a muscarinic acetylcholine (B1216132) receptor antagonist. Research into this compound and similar compounds aims to understand their molecular mechanisms and potential therapeutic applications by characterizing their binding affinities and selectivity profiles.

Molecular Mechanisms and Receptor Level Interactions of Elantrine

Elantrine as a Muscarinic Acetylcholine (B1216132) Receptor Antagonist: In Vitro Molecular Analysis

This compound has been identified as a compound that acts as a muscarinic acetylcholine receptor antagonist. kegg.jp Muscarinic acetylcholine receptors (mAChRs) are a subfamily of G protein-coupled receptors (GPCRs) that play crucial roles in both the central and peripheral nervous systems. mdpi.com Antagonists of these receptors block the action of acetylcholine, the primary neurotransmitter that binds to mAChRs. In vitro molecular analysis is a key method for understanding how compounds like this compound interact with these receptors at a fundamental level. This involves studying the binding of the compound to the receptor and its effect on receptor activity in controlled laboratory settings, often using cell lines expressing specific mAChR subtypes.

Quantitative Characterization of this compound Receptor Binding Affinities (Non-Clinical)

Structure-Activity Relationship (SAR) Studies of this compound and Related Ligands

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically altering the chemical structure of a compound and evaluating how these changes affect its biological activity. gardp.org, wikipedia.org, researchgate.net For this compound, SAR studies would aim to identify which parts of its molecular structure are essential for its antagonist activity at muscarinic receptors and potentially for its selectivity towards specific subtypes. wikipedia.org By synthesizing and testing a series of related molecules (analogs) with small modifications to the this compound structure, researchers can gain insights into the structural features that contribute to binding affinity and efficacy. researchgate.net This information is invaluable for designing new compounds with improved potency, selectivity, or pharmacokinetic properties. gardp.org, collaborativedrug.com

Investigation of this compound's Allosteric Modulation and Subtype Selectivity Profiles

Muscarinic acetylcholine receptors have five known subtypes: M1, M2, M3, M4, and M5. mdpi.com A compound's selectivity profile describes its relative affinity or potency at each of these subtypes. Subtype-selective ligands are highly valuable in research and potentially in therapeutics because they can target specific receptors involved in particular physiological processes, potentially reducing off-target effects. nih.gov, mdpi.com Allosteric modulation refers to the binding of a compound to a site on the receptor distinct from where the natural ligand (acetylcholine) binds. nih.gov Allosteric modulators can enhance or inhibit the receptor's response to the orthosteric ligand and can offer a way to achieve greater subtype selectivity compared to orthosteric ligands. nih.gov, biorxiv.org, nih.gov, biorxiv.org Investigating this compound's potential allosteric modulation and its precise subtype selectivity profile (i.e., which muscarinic subtypes it binds to most strongly) is crucial for understanding its specific effects on the cholinergic system. While the provided search results classify this compound as a muscarinic acetylcholine receptor antagonist, detailed information on its specific subtype selectivity or allosteric properties was not extensively available, highlighting an area for potential further research. kegg.jp However, the development of subtype-selective muscarinic antagonists, particularly for M4 receptors, is an active area of research due to their potential in treating neurological disorders. wikipedia.org, wikipedia.org, biorxiv.org

Molecular Basis of this compound's Interaction with Cholinergic Pathways

Cholinergic pathways are networks of neurons that use acetylcholine as their primary neurotransmitter. These pathways are involved in a wide range of physiological functions, including learning, memory, attention, and motor control. frontiersin.org, mdpi.com, mdpi.com As a muscarinic acetylcholine receptor antagonist, this compound exerts its effects by blocking the action of acetylcholine at muscarinic receptors within these pathways. kegg.jp The specific impact of this compound on cholinergic pathways depends on the distribution of the muscarinic receptor subtypes it interacts with and the specific functions of those pathways. For example, muscarinic receptors in the striatum play a role in motor control, and their modulation is relevant to conditions like Parkinson's disease. frontiersin.org, biorxiv.org Understanding the molecular basis of this compound's interaction involves detailing which receptor subtypes it targets and how blocking these receptors affects downstream signaling pathways and ultimately neuronal activity and function within cholinergic circuits. mdpi.com Research indicates that interactions between dopaminergic and cholinergic systems, particularly in the striatum, are important for motor control, and targeting muscarinic receptors can influence this balance. frontiersin.org, biorxiv.org

Computational and Theoretical Chemistry Studies of Elantrine

Quantum Chemical Calculations for Elantrine's Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to model the electronic structure of a molecule. scispace.comresearchgate.net These calculations can determine the distribution of electrons within this compound, identifying regions that are electron-rich or electron-poor. This information is crucial for understanding the molecule's reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A hypothetical data table for such calculations on this compound might look like the following, though the values are purely illustrative.

Table 1: Hypothetical Quantum Chemical Properties of this compound This table is for illustrative purposes only. The data is not based on actual research.

| Parameter | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

Molecular Docking and Dynamics Simulations of this compound-Receptor Complexes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comfip.org In the case of this compound, docking simulations would be used to model its interaction with its biological target, likely a muscarinic acetylcholine (B1216132) receptor, given its anticholinergic properties. These simulations calculate a "docking score," which estimates the binding affinity between the ligand (this compound) and the receptor. mdpi.com

Following docking, molecular dynamics (MD) simulations can be performed. MD simulates the movement of every atom in the this compound-receptor complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. youtube.comnih.gov

Table 2: Illustrative Molecular Docking Results for this compound This table is for illustrative purposes only. The data is not based on actual research.

| Receptor Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Muscarinic M1 Receptor | -9.8 | ASP-105, TYR-381, TRP-157 |

Predictive Modeling for this compound's Molecular Interactions and Selectivity

Predictive modeling, often employing machine learning and artificial intelligence, uses computational models to forecast the properties and behavior of molecules. mit.edu For this compound, these models could be trained on data from similar compounds to predict its selectivity for different receptor subtypes. By analyzing the structural features of this compound and correlating them with binding affinities, quantitative structure-activity relationship (QSAR) models can be developed. These models help in understanding which parts of the molecule are most important for its biological activity and selectivity, guiding the design of new derivatives with improved properties.

Computational Analysis of Transition States and Reaction Energetics in this compound Synthesis

Theoretical chemistry can also be applied to understand and optimize the chemical synthesis of this compound. nih.govnih.gov By calculating the energies of reactants, products, and intermediate transition states, computational methods can map out the entire reaction pathway. This analysis helps in identifying the rate-determining step of the synthesis and understanding the reaction mechanism at a molecular level. Such studies can predict reaction yields and help chemists devise more efficient synthetic routes by identifying alternative pathways with lower energy barriers. advancedsciencenews.com

Advanced Analytical Characterization Techniques for Elantrine Research

Spectroscopic Methodologies for Elantrine Structural Elucidation

Spectroscopic techniques are indispensable tools for unraveling the molecular architecture of compounds like this compound. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals their structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would be utilized to determine the number and types of protons and carbons, their connectivity, and the stereochemistry of the molecule. Data from techniques like COSY, HSQC, and HMBC would be instrumental in assembling the complete structural puzzle of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its constituent functional groups, such as C=O (carbonyl), N-H (amine), or O-H (hydroxyl) stretching vibrations.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The UV-Vis spectrum of this compound would indicate the presence of conjugated systems or aromatic rings, with the wavelength of maximum absorbance (λmax) being a key characteristic.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) of this compound would provide a highly accurate mass measurement, allowing for the determination of its molecular formula. Fragmentation patterns observed in the mass spectrum would offer further clues about the compound's structure.

Table 1: Hypothetical Spectroscopic Data for this compound

| Technique | Observation | Interpretation |

| ¹H NMR | Chemical shifts (δ), coupling constants (J) | Proton environment and connectivity |

| ¹³C NMR | Chemical shifts (δ) | Carbon skeleton |

| IR | Wavenumbers (cm⁻¹) | Presence of specific functional groups |

| UV-Vis | λmax (nm) | Presence of chromophores/conjugated systems |

| HRMS | m/z | Precise molecular weight and formula |

Chromatographic Techniques for this compound Purity Assessment and Separation

Chromatography is a fundamental separation technique used to isolate and purify compounds from a mixture and to assess their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile compounds. For this compound, a reversed-phase HPLC method would likely be developed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The retention time of this compound would be a key parameter for its identification and quantification. Purity assessment would be performed by analyzing the chromatogram for the presence of any impurity peaks.

Gas Chromatography (GC): If this compound is volatile or can be made volatile through derivatization, gas chromatography could be employed. In GC, the sample is vaporized and separated in a gaseous mobile phase. The choice of the column and temperature programming would be critical for achieving good separation.

Table 2: Hypothetical Chromatographic Parameters for this compound Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Purpose |

| HPLC | C18, 4.6 x 250 mm, 5 µm | Acetonitrile:Water (gradient) | UV-Vis (e.g., 254 nm) | Purity assessment, quantification |

| GC | DB-5, 30 m x 0.25 mm, 0.25 µm | Helium | Flame Ionization (FID) or MS | Separation of volatile derivatives |

X-ray Crystallography and Solid-State Characterization of this compound and its Salts

The solid-state properties of this compound and its salts, such as crystallinity, polymorphism, and melting point, are also important characteristics that can be investigated using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

Development of Sensitive Derivatization Methods for Trace Analysis and Metabolite Identification of this compound

For the analysis of this compound at very low concentrations (trace analysis) or for the identification of its metabolites, derivatization methods are often employed. Derivatization involves chemically modifying the analyte to enhance its detectability or improve its chromatographic properties.

For instance, if this compound lacks a strong chromophore, a derivatizing agent that introduces a fluorescent tag could be used to significantly increase the sensitivity of HPLC analysis with fluorescence detection. For GC analysis, derivatization can be used to increase the volatility of this compound.

In metabolite identification studies, derivatization can help in the structural elucidation of metabolites by providing specific fragmentation patterns in mass spectrometry. The process of identifying metabolites is crucial for understanding the biotransformation pathways of a drug candidate.

Table 3: Hypothetical Derivatization Strategies for this compound Analysis

| Analytical Goal | Derivatization Reagent | Analyte Functional Group | Detection Method |

| Enhanced HPLC Sensitivity | Dansyl chloride | Amine or phenol | Fluorescence |

| Improved GC Volatility | BSTFA | Hydroxyl or carboxylic acid | GC-MS |

| Metabolite Identification | Acetic anhydride | Amine or hydroxyl | LC-MS/MS |

Broader Academic Implications and Future Research Trajectories for Elantrine

Elantrine as a Chemical Probe for Fundamental Receptor Biology Research

Chemical probes are valuable tools in fundamental receptor biology research, enabling the selective manipulation and investigation of individual targets within complex cellular networks. nih.govmskcc.org They facilitate the discovery of uncharted biochemical and systems biological processes, potentially leading to the development of innovative therapeutic approaches. nih.gov High-quality chemical probes are characterized by selective and high-affinity binding to their target, a well-defined mode of action in complex systems, and the availability of inactive structural analogues as controls. nih.gov While the search results discuss the general utility of chemical probes in receptor biology, including for G protein-coupled receptors (GPCRs) like adenosine (B11128) receptors mdpi.comnih.gov and bone morphogenetic protein receptors (BMPRs) nih.gov, specific research detailing this compound's use as a chemical probe for particular receptors was not prominently found. Its classification as an anticholinergic agent nih.gov suggests potential interactions with muscarinic or nicotinic acetylcholine (B1216132) receptors, which could be a focus for future probe-based research. The development of new techniques, such as those utilizing fluorescent or covalent ligands, is advancing the application of chemical probes in studying receptor distribution and function. mdpi.comnih.gov

Development of New Synthetic Methodologies Inspired by this compound's Chemical Complexity

The synthesis of complex molecules often drives the development of new and innovative synthetic methodologies. ekb.egnih.gov Strategies like retrosynthetic analysis, diversity-oriented synthesis (DOS), cascade reactions, and multicomponent techniques are employed to overcome the challenges associated with constructing intricate molecular architectures. ekb.eg The complexity of this compound's structure, particularly the fused ring system and the presence of multiple functional groups, could present unique synthetic challenges. Overcoming these challenges might necessitate the development of novel reaction conditions, catalysts, or synthetic routes. Research into the total synthesis of complex natural products, for instance, has led to significant advancements in synthetic chemistry. nih.gov While no specific synthetic studies focusing on this compound were found in the immediate search results, the general principles of complex molecule synthesis ekb.egnih.govmdpi.comresearchgate.net are applicable. Future research could explore efficient and stereoselective routes to this compound and its analogues, potentially inspiring new synthetic strategies.

Comparative Analysis of this compound's Molecular Profile with Contemporary Anticholinergic Agents

Comparing the molecular profile of this compound with contemporary anticholinergic agents involves examining their structural features, physicochemical properties, and potentially their binding profiles to different receptor subtypes, although detailed binding data for this compound were not found in the search results. Contemporary anticholinergics are used for various conditions, and studies compare their adherence and persistence profiles in patient populations. nih.gov A comparative analysis would aim to understand similarities and differences in molecular size, lipophilicity (e.g., XLogP3 for this compound is 4.1 nih.govnih.gov), and the arrangement of key pharmacophores responsible for anticholinergic activity. Such comparisons can provide insights into potential differences in pharmacokinetics, receptor selectivity, and ultimately, academic understanding of the structural determinants of anticholinergic activity within different chemical series.

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄N₂ | nih.govnih.gov |

| Molecular Weight | 292.4 g/mol | nih.govnih.gov |

| XLogP3 | 4.1 | nih.govnih.gov |

| PubChem CID | 14690 | nih.gov |

Unexplored Theoretical Frameworks for Predicting this compound's Bioactivity

Theoretical frameworks, particularly computational methods, play an increasingly important role in predicting the bioactivity of chemical compounds. Machine learning models, for instance, can be trained to predict biological activity based on molecular descriptors and known activity data. nih.govnih.gov These methods can help in prioritizing compounds for synthesis and experimental testing, potentially accelerating the discovery process. nih.gov Predicting bioactivity computationally faces challenges related to compound representation and data scarcity. nih.gov For a compound like this compound, unexplored theoretical frameworks could involve applying advanced machine learning techniques, such as deep learning models or graph neural networks, which are used in chemical synthesis prediction and bioactivity prediction. mdpi.comnih.gov These models could potentially predict this compound's affinity for various receptor subtypes or its potential biological effects based on its molecular structure, even in the absence of extensive experimental data. Density functional theory (DFT) calculations have also been successfully applied in structure determination and could potentially be used to explore the electronic properties of this compound relevant to its interactions with biological targets. nih.gov

Q & A

Basic: What are the established methodologies for synthesizing Elantrine, and how can reproducibility challenges be addressed?

This compound synthesis typically involves multi-step organic reactions, such as alkylation or amidation, as described in early pharmacological studies . To ensure reproducibility:

- Document reaction conditions (solvents, catalysts, temperature) with precise stoichiometric ratios .

- Use nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm purity (>95%) and structural integrity .

- Provide raw spectral data in supplementary materials to allow cross-validation by peers .

Basic: How does this compound’s mechanism of action differ across in vitro vs. in vivo models in Parkinsonian studies?

In vitro models (e.g., dopaminergic cell lines) focus on receptor binding affinity (e.g., D2/D3 receptors), while in vivo models (rodents, primates) assess behavioral outcomes (e.g., rotational asymmetry) . Key methodological considerations:

- Use dose-response curves to compare potency thresholds between models .

- Address interspecies metabolic differences by quantifying plasma concentrations via LC-MS/MS .

- Report negative controls (e.g., saline-treated cohorts) to isolate this compound-specific effects .

Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?

Validated methods include:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitivity (detection limits: 0.1–1 ng/mL) .

- Solid-phase extraction (SPE) to minimize matrix interference in plasma/brain homogenates .

- Calibration curves must span the expected concentration range (e.g., 1–500 ng/mL) with R² > 0.99 .

Advanced: How can contradictory findings in this compound’s efficacy across clinical trials be systematically analyzed?

Contradictions often arise from heterogeneous patient cohorts or dosing regimens. A robust analysis requires:

- Meta-analysis frameworks to aggregate Phase II/III trial data, weighted by sample size and study quality .

- Stratification by variables such as disease progression (Hoehn & Yahr stage) or co-administered medications .

- Sensitivity analyses to identify outliers or confounding factors (e.g., pharmacokinetic interactions) .

Advanced: What experimental designs resolve discrepancies between this compound’s in vitro neuroprotection and limited clinical translatability?

Proposed approaches:

- Human-derived induced pluripotent stem cell (iPSC) models to bridge species-specific gaps .

- Pharmacodynamic biomarkers (e.g., α-synuclein levels) to correlate in vitro targets with clinical outcomes .

- Adaptive trial designs with interim analyses to refine dosing protocols .

Advanced: How should researchers optimize this compound’s pharmacokinetic-pharmacodynamic (PK-PD) modeling for CNS penetration?

Key steps:

- Compartmental modeling to estimate blood-brain barrier (BBB) permeability using logP values and efflux transporter affinity (e.g., P-glycoprotein) .

- Microdialysis in rodent brains to measure unbound drug concentrations .

- Validate models against positron emission tomography (PET) imaging of dopamine receptor occupancy .

Basic: What are the ethical and methodological standards for designing this compound trials in human participants?

- Follow ICH-GCP guidelines for informed consent, adverse event reporting, and blinding protocols .

- Include exclusion criteria for comorbidities (e.g., renal impairment) that alter drug metabolism .

- Pre-register trials on platforms like ClinicalTrials.gov to reduce publication bias .

Advanced: How can computational methods predict this compound’s off-target effects and toxicity profiles?

- Molecular docking simulations to screen against kinase or ion channel databases .

- Quantitative structure-activity relationship (QSAR) models to flag structural alerts for hepatotoxicity .

- Validate predictions with high-throughput cytotoxicity assays (e.g., HepG2 cells) .

Basic: What statistical approaches are critical for analyzing this compound’s dose-dependent efficacy?

- ANOVA with post-hoc Tukey tests to compare dose groups .

- Non-linear regression (e.g., Hill equation) to derive EC₅₀ values .

- Power analysis during study design to ensure adequate sample size (α = 0.05, β = 0.2) .

Advanced: How do researchers validate this compound’s target engagement in complex biological systems?

- Thermal proteome profiling (TPP) to identify drug-protein interactions in native environments .

- RNA sequencing to track downstream gene expression changes (e.g., BDNF, GDNF) .

- Knockout/knockin models to confirm pathway specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.